N-[5-Cyclopropyl-2-(4,5-dimethyl-6-oxo-1H-pyrimidin-2-yl)pyrazol-3-yl]-4-methoxybenzamide
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Overview
Description
N-[5-Cyclopropyl-2-(4,5-dimethyl-6-oxo-1H-pyrimidin-2-yl)pyrazol-3-yl]-4-methoxybenzamide is a complex organic compound with potential applications in various fields such as medicinal chemistry, pharmacology, and materials science. This compound features a unique structure that includes a cyclopropyl group, a pyrazole ring, and a methoxybenzamide moiety, making it an interesting subject for synthetic and mechanistic studies.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[5-Cyclopropyl-2-(4,5-dimethyl-6-oxo-1H-pyrimidin-2-yl)pyrazol-3-yl]-4-methoxybenzamide typically involves multi-step organic synthesis
Preparation of Pyrazole Core: The synthesis begins with the cyclization of a suitable diketone with hydrazine to form the pyrazole ring.
Introduction of Pyrimidinyl Group: The pyrazole intermediate is then reacted with a pyrimidine derivative under basic conditions to introduce the pyrimidinyl group.
Attachment of Methoxybenzamide Moiety: The final step involves the coupling of the intermediate with 4-methoxybenzoyl chloride in the presence of a base such as triethylamine to form the target compound.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to improve yield and scalability. This could include the use of continuous flow reactors for better control of reaction conditions and the development of more efficient purification techniques to isolate the final product.
Chemical Reactions Analysis
Types of Reactions
N-[5-Cyclopropyl-2-(4,5-dimethyl-6-oxo-1H-pyrimidin-2-yl)pyrazol-3-yl]-4-methoxybenzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, potentially leading to the formation of carboxylic acids or ketones.
Reduction: Reduction reactions using agents like lithium aluminum hydride or sodium borohydride can convert ketone or amide functionalities to alcohols or amines.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Sodium hydride in DMF for nucleophilic substitution.
Major Products
Oxidation: Carboxylic acids, ketones.
Reduction: Alcohols, amines.
Substitution: Various substituted benzamides.
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new synthetic methodologies and reaction mechanisms.
Biology
In biological research, N-[5-Cyclopropyl-2-(4,5-dimethyl-6-oxo-1H-pyrimidin-2-yl)pyrazol-3-yl]-4-methoxybenzamide may serve as a lead compound for the development of new drugs. Its potential interactions with biological targets make it a candidate for studies in enzyme inhibition and receptor binding.
Medicine
Medically, this compound could be investigated for its therapeutic potential. Its structure suggests it might interact with specific enzymes or receptors, making it a candidate for drug development in areas such as oncology or infectious diseases.
Industry
In industry, this compound could be used in the development of new materials with specific properties, such as polymers or coatings, due to its unique structural features.
Mechanism of Action
The mechanism by which N-[5-Cyclopropyl-2-(4,5-dimethyl-6-oxo-1H-pyrimidin-2-yl)pyrazol-3-yl]-4-methoxybenzamide exerts its effects likely involves interaction with specific molecular targets such as enzymes or receptors. The pyrazole and pyrimidine rings may facilitate binding to active sites, while the methoxybenzamide moiety could enhance binding affinity and specificity. Detailed studies would be required to elucidate the exact pathways and molecular interactions involved.
Comparison with Similar Compounds
Similar Compounds
- N-[5-Cyclopropyl-2-(4,5-dimethyl-6-oxo-1H-pyrimidin-2-yl)pyrazol-3-yl]-4-chlorobenzamide
- N-[5-Cyclopropyl-2-(4,5-dimethyl-6-oxo-1H-pyrimidin-2-yl)pyrazol-3-yl]-4-fluorobenzamide
Uniqueness
Compared to similar compounds, N-[5-Cyclopropyl-2-(4,5-dimethyl-6-oxo-1H-pyrimidin-2-yl)pyrazol-3-yl]-4-methoxybenzamide may exhibit unique properties due to the presence of the methoxy group, which can influence its electronic properties and reactivity. This uniqueness can be leveraged in designing compounds with specific biological activities or material properties.
Properties
IUPAC Name |
N-[5-cyclopropyl-2-(4,5-dimethyl-6-oxo-1H-pyrimidin-2-yl)pyrazol-3-yl]-4-methoxybenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21N5O3/c1-11-12(2)21-20(23-18(11)26)25-17(10-16(24-25)13-4-5-13)22-19(27)14-6-8-15(28-3)9-7-14/h6-10,13H,4-5H2,1-3H3,(H,22,27)(H,21,23,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QFFRQXOGXGTAOQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N=C(NC1=O)N2C(=CC(=N2)C3CC3)NC(=O)C4=CC=C(C=C4)OC)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21N5O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
379.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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